6-chloro-3-methyl-10-(2-methylphenyl)pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione
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Overview
Description
6-Chloro-3-methyl-10-(2-methylphenyl)-2H,3H,4H,10H-pyrimido[4,5-b]quinoline-2,4-dione is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-methyl-10-(2-methylphenyl)-2H,3H,4H,10H-pyrimido[4,5-b]quinoline-2,4-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 6-bromo-4-chloroquinoline-3-carboxamide with various substituted pyrazoles under specific conditions . The reaction is usually carried out in a tetrahydrofuran solvent medium, yielding the final compound with good efficiency .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This includes the use of automated reactors, controlled reaction conditions, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-methyl-10-(2-methylphenyl)-2H,3H,4H,10H-pyrimido[4,5-b]quinoline-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinoline oxides.
Reduction: Reduction reactions can be performed to modify the quinoline ring, potentially altering its biological activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide and various organometallic compounds are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline oxides, while substitution reactions can produce a variety of functionalized quinoline derivatives .
Scientific Research Applications
6-Chloro-3-methyl-10-(2-methylphenyl)-2H,3H,4H,10H-pyrimido[4,5-b]quinoline-2,4-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-chloro-3-methyl-10-(2-methylphenyl)-2H,3H,4H,10H-pyrimido[4,5-b]quinoline-2,4-dione involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and interfere with cellular processes, leading to its biological effects . For example, it may inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to cell death .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A simpler structure with similar biological activities.
Chloroquine: Known for its antimalarial properties, it shares the quinoline scaffold.
Camptothecin: Another quinoline derivative with potent anticancer activity.
Uniqueness
6-Chloro-3-methyl-10-(2-methylphenyl)-2H,3H,4H,10H-pyrimido[4,5-b]quinoline-2,4-dione is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
Molecular Formula |
C19H14ClN3O2 |
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Molecular Weight |
351.8 g/mol |
IUPAC Name |
6-chloro-3-methyl-10-(2-methylphenyl)pyrimido[4,5-b]quinoline-2,4-dione |
InChI |
InChI=1S/C19H14ClN3O2/c1-11-6-3-4-8-15(11)23-16-9-5-7-14(20)12(16)10-13-17(23)21-19(25)22(2)18(13)24/h3-10H,1-2H3 |
InChI Key |
FMGIXWHCAAEZDN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C=C4C2=NC(=O)N(C4=O)C)C(=CC=C3)Cl |
Origin of Product |
United States |
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